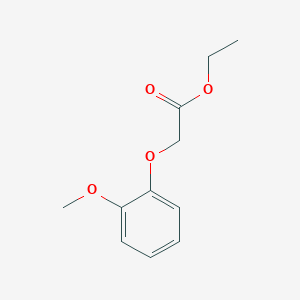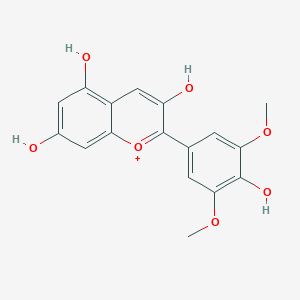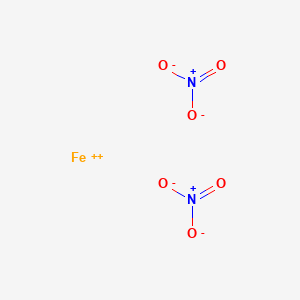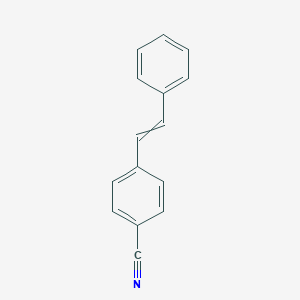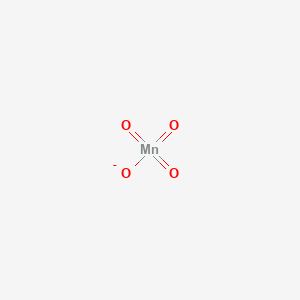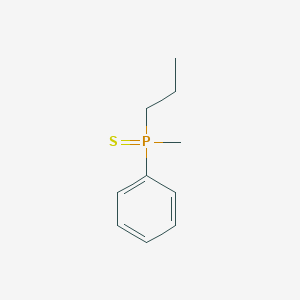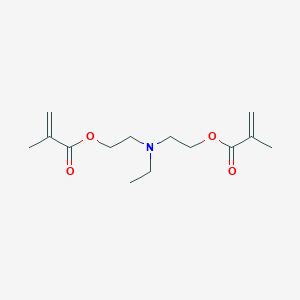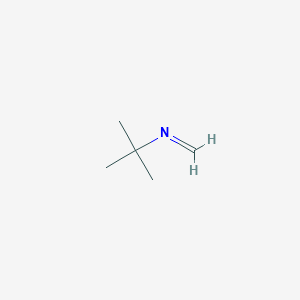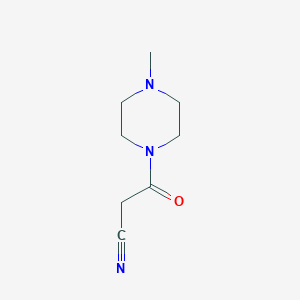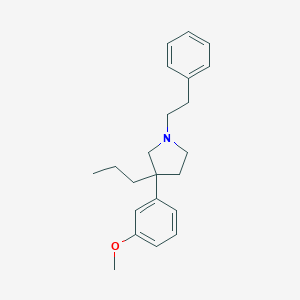
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine, also known as MPPP, is a synthetic opioid drug. It was first synthesized in the 1970s as a potential painkiller, but it was never approved for medical use due to its high potential for abuse and addiction. Despite its illegal status, MPPP has been used recreationally and has been associated with numerous cases of overdose and death.
Mécanisme D'action
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine acts on the same receptors in the brain and nervous system as other opioids, such as morphine and heroin. It binds to mu-opioid receptors, which are responsible for producing feelings of pain relief and euphoria. However, 3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine has a much stronger binding affinity for these receptors than other opioids, which makes it more potent and more dangerous.
Effets Biochimiques Et Physiologiques
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine produces a range of biochemical and physiological effects, including pain relief, sedation, and euphoria. It also suppresses breathing and heart rate, which can lead to respiratory depression and cardiac arrest. Overdose on 3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine can be fatal, and there is no known antidote.
Avantages Et Limitations Des Expériences En Laboratoire
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine has several advantages as a research tool, including its potency and selectivity for mu-opioid receptors. However, it also has several limitations, including its high potential for abuse and addiction, its illegal status, and the risks associated with handling hazardous chemicals.
Orientations Futures
There are several potential future directions for research on 3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine and other synthetic opioids. One area of focus is the development of new treatments for opioid addiction and overdose, including medications that can reverse the effects of opioids and prevent fatal overdoses. Another area of focus is the development of new synthetic opioids that are less addictive and less dangerous than existing drugs. Finally, researchers are also exploring the use of 3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine and other synthetic opioids as research tools for understanding the mechanisms of addiction and overdose, and for developing new treatments for these conditions.
Méthodes De Synthèse
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine is synthesized by the reaction of 1-phenethyl-4-piperidone with 3-(m-methoxyphenyl)propylmagnesium bromide, followed by reduction with lithium aluminum hydride. This synthesis method is relatively simple and straightforward, but it requires the use of hazardous chemicals and should only be performed by trained professionals in a controlled laboratory setting.
Applications De Recherche Scientifique
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine has been the subject of numerous scientific studies due to its potential as a research tool for understanding the mechanisms of opioid addiction and overdose. Researchers have used 3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine to study the effects of opioids on the brain and nervous system, as well as to develop new treatments for opioid addiction and overdose.
Propriétés
Numéro CAS |
14176-78-4 |
|---|---|
Nom du produit |
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine |
Formule moléculaire |
C22H29NO |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylpyrrolidine |
InChI |
InChI=1S/C22H29NO/c1-3-13-22(20-10-7-11-21(17-20)24-2)14-16-23(18-22)15-12-19-8-5-4-6-9-19/h4-11,17H,3,12-16,18H2,1-2H3 |
Clé InChI |
GUNPVEYXZXMUHW-UHFFFAOYSA-N |
SMILES |
CCCC1(CCN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC |
SMILES canonique |
CCCC1(CCN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC |
Synonymes |
3-(3-Methoxyphenyl)-1-(2-phenylethyl)-3-propylpyrrolidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




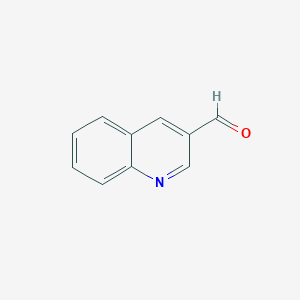
![[R-(R*,R*)]-tartaric acid, iron potassium salt](/img/structure/B83402.png)
